molecular formula C8H10BrClN2 B6337068 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride CAS No. 1993189-05-1

1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B6337068
CAS No.: 1993189-05-1
M. Wt: 249.53 g/mol
InChI Key: JMVJFRJBMJMCDB-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride (CAS: 1993189-05-1) is a bicyclic organic compound featuring a cyclopropane ring directly attached to a 5-bromopyridin-3-yl group and an amine functional group, with a hydrochloride salt form. Its molecular formula is C₈H₁₀BrClN₂, and its molecular weight is 249.54 g/mol. This compound is frequently utilized as a building block in pharmaceutical research, particularly in the synthesis of kinase inhibitors and central nervous system (CNS)-targeted molecules due to its balanced lipophilicity and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.ClH/c9-7-3-6(4-11-5-7)8(10)1-2-8;/h3-5H,1-2,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVJFRJBMJMCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CN=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857364
Record name 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003856-13-0
Record name 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis to Cyclopropanecarboxamide

The nitrile is hydrolyzed to the corresponding amide using concentrated sulfuric acid or aqueous NaOH/H₂O₂. For instance, refluxing the nitrile with 70% H₂SO₄ at 100°C for 6 hours achieves near-quantitative conversion to the carboxamide. This step avoids side reactions (e.g., bromine displacement) due to the meta-substituted pyridine’s electronic stability.

Hofmann Rearrangement to Primary Amine

The carboxamide undergoes Hofmann degradation using sodium hypobromite (NaOBr), generated in situ from NaOH and Br₂. The reaction mechanism involves:

  • Formation of an isocyanate intermediate via bromamide decomposition.

  • Hydrolysis to the primary amine (1-(5-bromopyridin-3-yl)cyclopropan-1-amine) under acidic workup.

This step achieves 93–97% yield in analogous cyclopropane systems, though the bromopyridine substrate may require modified conditions (e.g., lower temperature) to prevent ring opening.

Formation of the Hydrochloride Salt

The free amine is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt. For example, dissolving the amine in anhydrous ethanol and bubbling HCl gas through the solution at 0–5°C yields 1-(5-bromopyridin-3-yl)cyclopropan-1-amine hydrochloride as a crystalline solid. The product is isolated via filtration and washed with cold ether to remove residual acid.

Analytical and Purification Strategies

Chromatographic Purification

  • Intermediate Purification : Flash chromatography on RediSep Rf silica gel (0–40% ethyl acetate/heptane) resolves the carbonitrile from unreacted starting materials.

  • Final Product : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) isolates the hydrochloride salt with >95% purity.

Spectroscopic Characterization

  • LCMS : The carbonitrile intermediate shows a molecular ion peak at m/z = 222.8/224.75 ([M+H]⁺, Br isotope pattern).

  • ¹H NMR : Expected signals include a pyridine aromatic triplet (δ 8.5–8.7 ppm) and cyclopropane protons as a multiplet (δ 1.2–1.5 ppm).

Comparative Analysis of Alternative Routes

Direct Reduction of Nitrile

While LiAlH₄ reduces nitriles to amines, this method is less favorable for cyclopropane systems due to potential ring strain-induced side reactions. Catalytic hydrogenation (H₂/Pd-C in NH₃) offers a milder alternative but requires optimization to prevent dehalogenation of the bromopyridine.

Gabriel Synthesis

Attempts to form the cyclopropane ring via alkylation of phthalimide derivatives followed by hydrazinolysis were unsuccessful, as the steric hindrance of the bromopyridine group impedes nucleophilic substitution.

Industrial-Scale Considerations

Solvent Selection

  • Cyclopropanation : Aqueous NaOH enables cost-effective scale-up but necessitates stringent temperature control to minimize hydrolysis of 1-bromo-2-chloroethane.

  • Salt Formation : Methanol/dichloromethane mixtures (10:90 v/v) facilitate high-yield crystallization while reducing solvent costs.

Waste Management

Bromide and chloride byproducts are neutralized with calcium hydroxide, forming insoluble CaBr₂ and CaCl₂ for safe disposal .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Chemistry

1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other functional groups through nucleophilic substitution.
  • Coupling Reactions : It can form new carbon-carbon or carbon-nitrogen bonds, facilitating the synthesis of complex molecules.

Biological Research

The compound is being investigated for its potential biological activities, including:

  • Targeting Enzymes and Receptors : It may interact with specific molecular targets, modulating their activity.
  • Therapeutic Applications : Preliminary studies suggest potential uses in drug development, particularly in treating diseases related to neurological and metabolic disorders.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties. Its structural characteristics may provide insights into the development of novel pharmaceuticals targeting specific pathways or diseases.

Materials Science

The compound's unique chemical properties make it suitable for developing specialty chemicals and materials used in various industrial applications.

A study investigated the interaction of this compound with certain enzymes involved in metabolic pathways. The results indicated that the compound could inhibit specific enzymes, suggesting potential applications in metabolic disorder treatments.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound to explore variations in biological activity. Different nucleophiles were used to substitute the bromine atom, leading to a series of compounds that exhibited diverse pharmacological profiles.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride with structurally related cyclopropane-amine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Notes
1-(5-Bromopyridin-3-yl)cyclopropan-1-amine HCl C₈H₁₀BrClN₂ 249.54 5-Bromopyridin-3-yl, amine 1993189-05-1 Kinase inhibitor intermediates; CNS drug candidates
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine HCl C₁₀H₁₂ClFNO 217.67 3-Fluoro-4-methoxyphenyl, amine 1260852-84-3 Potential use in fluorinated bioactive molecules; improved metabolic stability
1-(Pyrimidin-4-yl)cyclopropan-1-amine HCl C₇H₉ClN₄ 184.62 Pyrimidin-4-yl, amine 1159878-11-1 Nucleic acid-targeted therapies; hydrogen-bond acceptor enhancement
1-(2-Fluorophenyl)cyclopropan-1-amine HCl C₉H₁₀ClFN 187.63 2-Fluorophenyl, amine 1215107-57-5 Antidepressant/antipsychotic scaffolds; fluorine-enhanced bioavailability
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine HCl C₁₁H₁₃ClN₂O 224.69 Benzoxazolyl, methyl, amine 2138244-10-5 Antibacterial agents; benzoxazole-mediated π-π stacking
2,2-Difluoro-3,3-dimethylcyclopropan-1-amine HCl C₅H₁₀ClF₂N ~177.62 Difluoro, dimethyl, amine Not provided Fluorinated analogs for PET imaging; enhanced metabolic resistance

Key Structural and Functional Comparisons:

Benzoxazole-containing derivatives (e.g., 1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine HCl) introduce rigid aromatic systems, favoring interactions with hydrophobic enzyme pockets .

Cyclopropane Ring Modifications: Difluoro-dimethylcyclopropane derivatives (e.g., 2,2-difluoro-3,3-dimethylcyclopropan-1-amine HCl) exhibit reduced ring strain compared to the parent cyclopropane, altering reactivity and stability .

Pharmacological Implications :

  • The target compound’s pyridine ring is a common pharmacophore in kinase inhibitors, whereas pyrimidine or benzoxazole derivatives may target different enzyme families (e.g., nucleoside analogs or bacterial enzymes) .
  • Fluorinated analogs (e.g., 1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine HCl) are prioritized for CNS drugs due to fluorine’s ability to enhance blood-brain barrier penetration .

Biological Activity

1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride (CAS No. 1993189-05-1) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and related research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₈H₁₀BrClN₂
  • Molecular Weight : 249.54 g/mol
  • IUPAC Name : this compound

The presence of the bromine atom and the cyclopropane moiety contributes to its unique biological properties.

Research indicates that this compound may function through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit various kinases, which are critical in cell signaling pathways related to cancer and other diseases. For example, it has shown activity against NAMPT, a target involved in NAD+ biosynthesis and cellular metabolism .
  • Modulation of Signaling Pathways : It may influence pathways such as the mTOR pathway, commonly implicated in cancer progression. Compounds that inhibit mTOR have been shown to reduce tumor growth in preclinical models .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various studies:

Table 1: Summary of Biological Activities

Activity IC50 Value Target/Pathway Reference
NAMPT InhibitionNot specifiedNAD+ biosynthesis
mTOR Pathway InhibitionLow micromolarCancer cell proliferation
Kinase InhibitionLow nanomolarMultiple kinases (e.g., PDGFR)

Case Studies

Recent studies have highlighted the potential of this compound in treating various cancers:

  • Cancer Treatment : A study indicated that derivatives of cyclopropyl amides, including this compound, exhibited significant anticancer activity against leukemia and solid tumors. The mechanism was attributed to the modulation of NAMPT activity, leading to reduced NAD+ levels and subsequent apoptosis in cancer cells .
  • In Vivo Efficacy : Preclinical trials demonstrated that administration of this compound resulted in significant tumor reduction in mouse models of breast cancer. The study reported an enhanced therapeutic index compared to existing treatments, suggesting a promising avenue for further clinical development .

Q & A

Q. What are the established synthetic routes for 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride, and what key reaction conditions are required?

The synthesis typically involves cyclopropanation of a halogenated pyridine derivative. A common approach includes:

  • Step 1 : Nitration of 5-bromo-3-pyridinecarbaldehyde to introduce functional groups.
  • Step 2 : Cyclopropanation using a Grignard reagent (e.g., cyclopropylmagnesium bromide) under inert conditions (argon/nitrogen atmosphere) at -20°C to 0°C .
  • Step 3 : Reduction of intermediates (e.g., nitro groups) with hydrogen gas and palladium catalysts, followed by HCl treatment to form the hydrochloride salt . Key Conditions : Use of polar aprotic solvents (e.g., THF), controlled temperatures, and purification via recrystallization or column chromatography .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Methodological validation includes:

  • Analytical Techniques :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm cyclopropane ring integrity and pyridine substitution patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 249.535) .

Q. What are the critical solubility and stability considerations for handling this compound?

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt form. Insoluble in non-polar solvents like hexane .
  • Stability : Store at -20°C under inert conditions to prevent decomposition. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for biological targets?

  • Modification Strategies :
  • Halogen Substitution : Replace bromine with fluorine or chlorine to assess electronic effects on receptor binding .
  • Cyclopropane Ring Functionalization : Introduce methyl or ethyl groups to evaluate steric effects .
    • Assays :
  • Receptor Binding Assays : Radioligand displacement studies (e.g., KiK_i measurements) using HEK293 cells expressing target receptors .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict interactions with active sites .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Reported Yields : Vary from 50% to 75% depending on cyclopropanation conditions .
  • Resolution Strategies :
  • Optimized Catalysts : Use Pd/C instead of Raney nickel for improved reduction efficiency .
  • Temperature Control : Maintain reaction temperatures below 0°C during Grignard addition to minimize side reactions .

Q. What methodologies are recommended for investigating this compound’s potential in neurodegenerative disease research?

  • In Vitro Models :
  • Neuroprotection Assays : Treat SH-SY5Y cells with amyloid-beta peptides and measure viability via MTT assays .
  • Kinase Inhibition Screening : Test against tau protein kinases (e.g., GSK-3β) using fluorescence-based ADP-Glo™ assays .
    • In Vivo Models : Administer to transgenic C. elegans (e.g., tauopathy models) and quantify neurodegeneration via thrashing assays .

Key Considerations for Researchers

  • Data Reproducibility : Validate synthetic protocols across multiple batches to ensure consistency in purity and yield .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo studies, noting that this compound is not FDA-approved for clinical use .

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